

Application Notes and Protocols: (S,S)-J-113397

Radioligand Binding Assay

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Compound of Interest

Compound Name: (S,S)-J-113397

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a radioligand binding assay for **(S,S)-J-113397**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.^[1] This document outlines the necessary protocols, quantitative binding data, and visual workflows to facilitate research and development in pharmacology and related fields.

J-113397 is a non-peptidyl antagonist that competitively binds to the ORL1 receptor, blocking the action of the endogenous ligand N/OFQ without initiating a biological response itself.^[1] Radioligand binding assays are a crucial tool for characterizing the affinity and selectivity of compounds like J-113397.^[2]

Quantitative Data Summary

The binding affinity of J-113397 has been determined using various radioligand binding assays. The data consistently demonstrate a high affinity for the ORL1 receptor with significant selectivity over other opioid receptors.

Table 1: Binding Affinity of J-113397 for the ORL1 Receptor

Parameter	Receptor	Cell Line/Tissue	Value (nM)
K _i	Cloned Human ORL1	CHO Cells	1.8[1][3]
K _i	Mouse ORL1	Mouse Brain	1.1[1][3]
IC ₅₀	Human ORL1	CHO Cells	2.3[1][4]
IC ₅₀	Mouse ORL1	Mouse Brain	7.6[1]

Table 2: Selectivity Profile of J-113397 for Human Opioid Receptors

Receptor	K _i (nM)	Selectivity (fold vs. Human ORL1)
Mu (μ) Opioid Receptor	1000[3]	~556
Delta (δ) Opioid Receptor	>10,000[3]	>5556
Kappa (κ) Opioid Receptor	640[3]	~356

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **(S,S)-J-113397** by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.[5]

Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[1][5]
- Radioligand: [³H]-nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin.[5][6]
- Test Compound: **(S,S)-J-113397**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7][8]
- Non-specific Binding Control: High concentration of unlabeled nociceptin/orphanin FQ.[5]

- Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[7][8]
- Scintillation Counter.[5]

Procedure:

- Membrane Preparation:
 - Culture and harvest CHO-hORL1 cells.
 - Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]
 - Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
 - Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[1][7]
 - Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[7]
- Binding Reaction:
 - In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]
 - Cell membranes (3-20 µg protein).[7]
 - Varying concentrations of **(S,S)-J-113397**.
 - A fixed concentration of the radioligand (e.g., [³H]-nociceptin).[5]
 - For determining non-specific binding, add a high concentration of unlabeled nociceptin instead of J-113397.

- Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]
- Separation and Detection:
 - Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6][8]
 - Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6][8]
 - Dry the filters and place them in scintillation vials with a scintillation cocktail.[7]
 - Quantify the radioactivity retained on the filters using a scintillation counter.[5]
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of J-113397.
 - Plot the specific binding as a function of the J-113397 concentration to generate a competition curve.
 - Determine the IC_{50} value, which is the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand.[6]
 - Calculate the K_i value from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[1][6]

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of J-113397 to antagonize the activation of G proteins coupled to the ORL1 receptor.[1]

Materials:

- Cell Membranes: CHO-hORL1 cell membranes.
- Agonist: Nociceptin/orphanin FQ.[9]
- Radioligand: [³⁵S]GTPyS.[6]
- Test Compound: **(S,S)-J-113397**.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
- GDP.[10]
- Unlabeled GTPyS (for non-specific binding).[1]

Procedure:

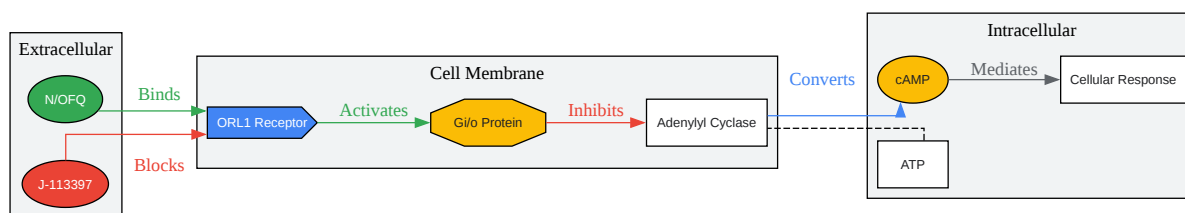
- Assay Setup:
 - In a 96-well plate, add cell membranes, GDP, and varying concentrations of J-113397.[10]
 - Add a fixed concentration of the agonist, nociceptin/orphanin FQ.[1]
- Binding Reaction:
 - Initiate the reaction by adding [³⁵S]GTPyS.
 - Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]
- Separation and Detection:
 - Terminate the assay by rapid filtration through glass fiber filters.[6]
 - Wash the filters with ice-cold wash buffer.[6]
 - Quantify the amount of [³⁵S]GTPyS bound to the Gα subunits using a scintillation counter.
[1]
- Data Analysis:

- The antagonistic effect of J-113397 is determined by its ability to reduce the agonist-stimulated [35 S]GTPγS binding.[1]
- Calculate the IC₅₀ value, which represents the concentration of J-113397 that inhibits 50% of the agonist-stimulated response.[9]

Visualizations

Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Upon activation by its endogenous ligand, N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] J-113397 acts as a competitive antagonist at the ORL1 receptor, blocking this signaling cascade.[6]

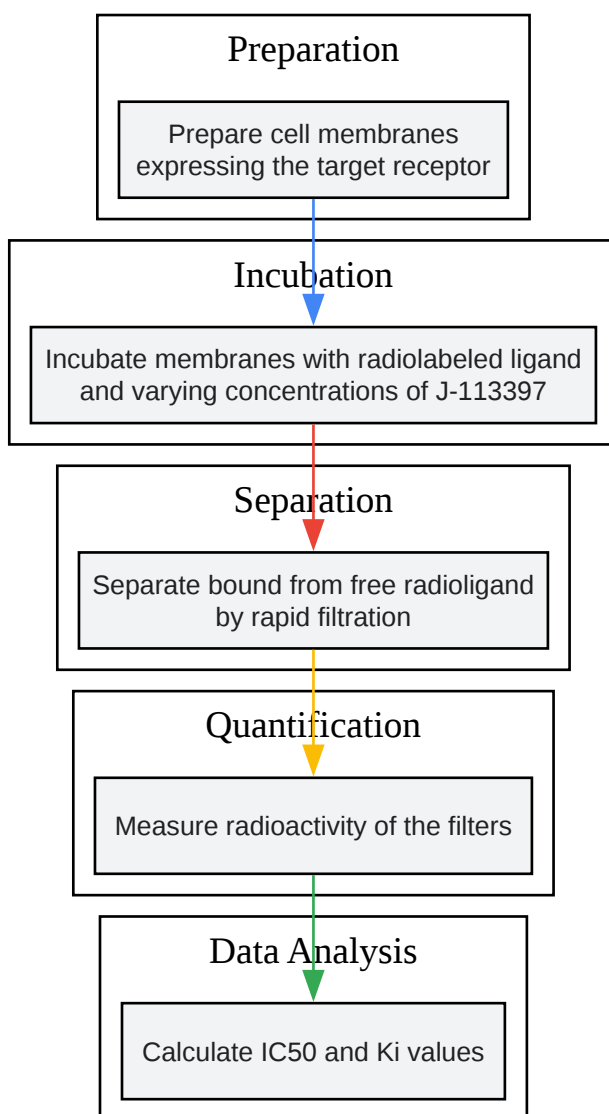


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Caption: ORL1 Receptor Signaling Pathway and Inhibition by J-113397.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.



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Caption: General Workflow of a Radioligand Binding Assay.

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